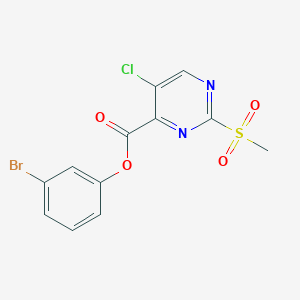![molecular formula C20H20ClN3O2 B11319275 3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11319275.png)
3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is a complex organic compound that features a chlorophenyl group, a dihydroquinolinyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 3-chlorophenyl isocyanate: This can be achieved by reacting 3-chloroaniline with phosgene under controlled conditions.
Synthesis of the dihydroquinolinyl intermediate: This involves the cyclization of an appropriate precursor, such as 2-aminobenzophenone, under acidic conditions.
Coupling reaction: The final step involves the reaction of the 3-chlorophenyl isocyanate with the dihydroquinolinyl intermediate in the presence of a base to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA
- 1-(3-BROMOPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA
Uniqueness
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H20ClN3O2 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1-[(2-oxo-1H-quinolin-4-yl)methyl]-1-propan-2-ylurea |
InChI |
InChI=1S/C20H20ClN3O2/c1-13(2)24(20(26)22-16-7-5-6-15(21)11-16)12-14-10-19(25)23-18-9-4-3-8-17(14)18/h3-11,13H,12H2,1-2H3,(H,22,26)(H,23,25) |
Clave InChI |
XESUJSDGZRAQBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319195.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11319199.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11319200.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11319207.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11319215.png)
![5-(3,4-Dimethylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319226.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319240.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11319266.png)
![2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B11319267.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319268.png)
![4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11319269.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319276.png)
